

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS number

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Compound of Interest

Compound Name: Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

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An In-depth Technical Guide on Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of **Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and insights into the biological activities of related structures.

Chemical Identity and Properties

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazolone derivative. It exists in tautomeric forms, including Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The Chemical Abstracts Service (CAS) has assigned multiple numbers to this structure, with CAS Number 85230-37-1 being frequently associated with the hydroxy tautomer.

Table 1: Chemical Identifiers

Identifier	Value
Systematic Name	Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Alternative Name	Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
CAS Number	85230-37-1
Molecular Formula	C6H8N2O3
Molecular Weight	156.14 g/mol [1]
InChI Key	FGCPAXRNQIOISG-UHFFFAOYSA-N
SMILES	O=C(C1=NNC(O)=C1)OCC

Table 2: Physicochemical Properties

Property	Value	Source
Density	1.4±0.1 g/cm ³ (Predicted)	[1]
Boiling Point	400.1±25.0 °C at 760 mmHg (Predicted)	[1]
Flash Point	195.8±23.2 °C (Predicted)	[1]
Molar Refractivity	36.7 cm ³	[2]
Topological Polar Surface Area (TPSA)	67.76 Å ²	[2]
LogP	0.99 (Predicted)	[1]
Vapor Pressure	0.0±1.0 mmHg at 25°C (Predicted)	[1]
H-bond Acceptors	4	[2]
H-bond Donors	2	[2]
Rotatable Bonds	3	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate**.

Table 3: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
12.75	br s	1H	NH	[3]
5.91	br s	1H	CH	[3]
4.24	q, $J = 7$ Hz	2H	OCH_2	[3]
1.27	t, $J = 7$ Hz	3H	CH_3	[3]

Solvent: DMSO-
 d_6 , Frequency:
400 MHz

Experimental Protocols

The synthesis of **Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate** can be achieved through the cyclization of a dioxoester with hydrazine. The following is a representative protocol adapted from the synthesis of substituted pyrazole derivatives.[4][5]

Synthesis of **Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate**

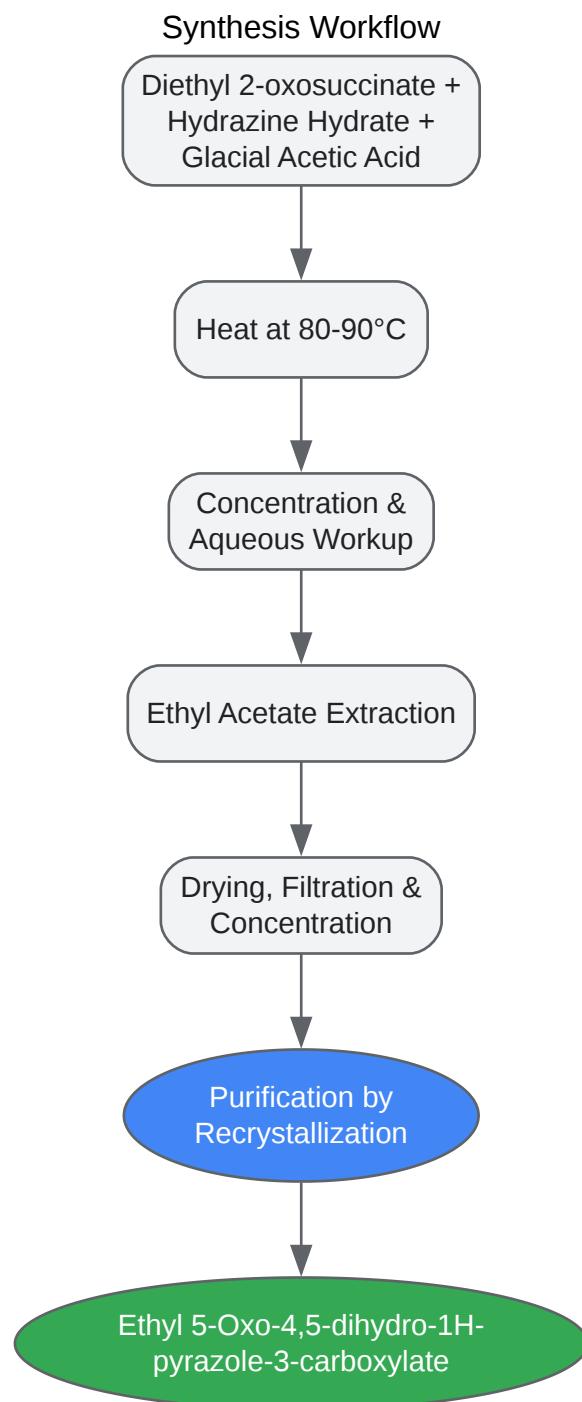
Materials:

- Diethyl 2-oxosuccinate
- Hydrazine hydrate
- Glacial acetic acid
- Ethyl acetate

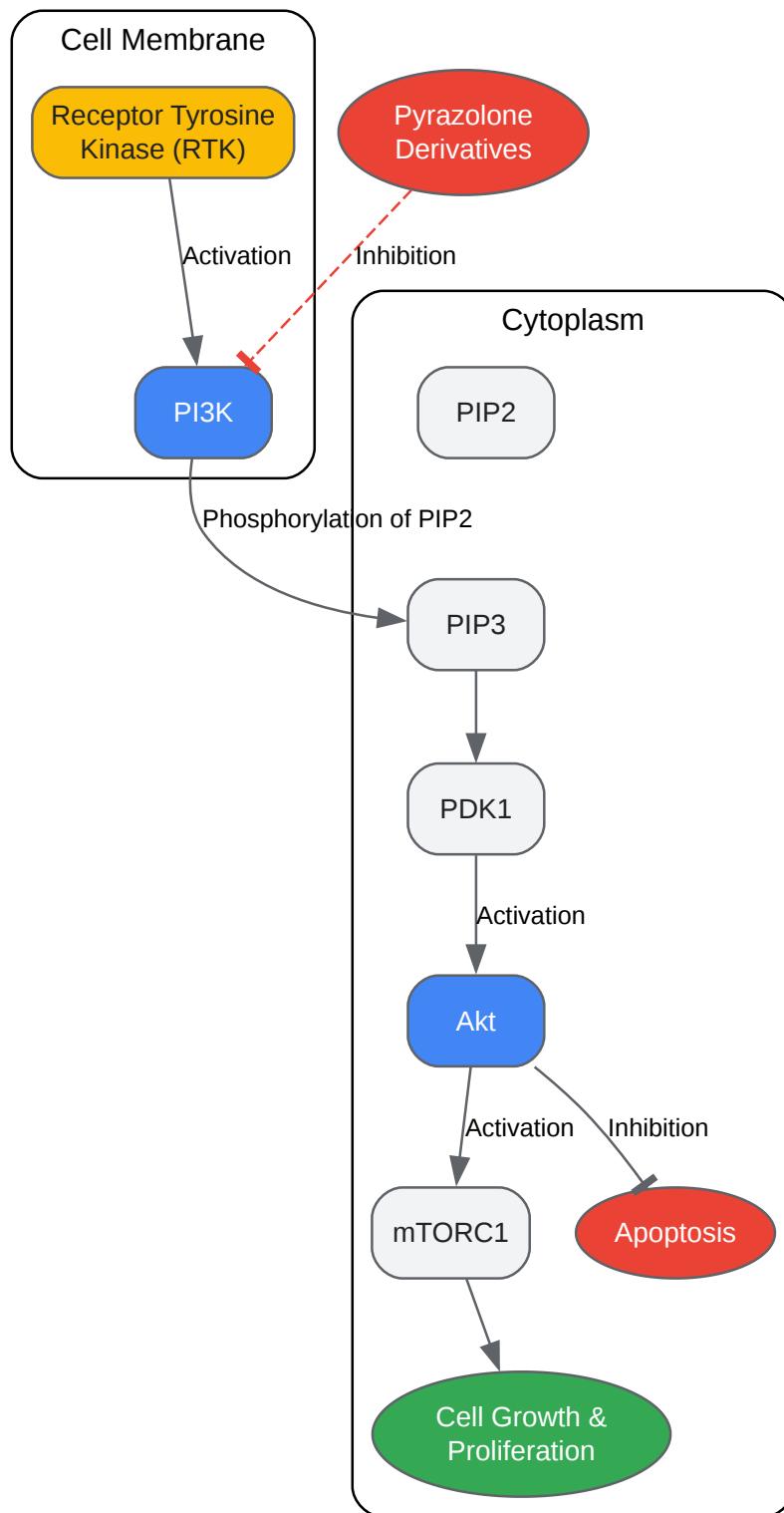
- Ethanol
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride
- Anhydrous sodium sulfate

Procedure:

- A suspension of diethyl 2-oxosuccinate (1 equivalent) is prepared in glacial acetic acid.
- Hydrazine hydrate (1 equivalent) is added to the suspension.
- The reaction mixture is heated at 80-90°C for several hours, with reaction progress monitored by thin-layer chromatography.
- Upon completion, the mixture is concentrated under reduced pressure.
- The residue is extracted with ethyl acetate.
- The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from ethanol.



General Pyrazolone Derivative Inhibition of PI3K/Akt Pathway

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